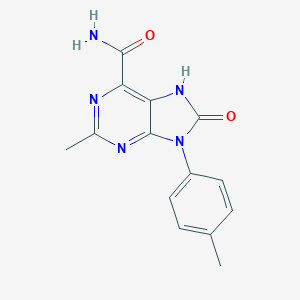

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-7-3-5-9(6-4-7)19-13-11(18-14(19)21)10(12(15)20)16-8(2)17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNHSWQISAPVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

In one reported method, the purine intermediate is reacted with 4-methylbenzyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. The 4-methylphenyl group is introduced at position 9 with a regioselectivity of >90%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Palladium-Catalyzed Coupling

Alternatively, palladium-catalyzed cross-coupling reactions using 4-methylphenylboronic acid have been explored. A Suzuki-Miyaura coupling with a palladium(II) acetate catalyst and triphenylphosphine ligand in tetrahydrofuran (THF) and aqueous sodium carbonate achieves moderate yields (60–65%). This method offers better functional group tolerance compared to Friedel-Crafts reactions but requires stringent anhydrous conditions.

The introduction of the methyl group at position 2 is achieved through nucleophilic substitution or transition-metal-catalyzed methylation.

Dimethyl Sulfate Alkylation

Treatment of the 9-(4-methylphenyl)-substituted intermediate with dimethyl sulfate in the presence of potassium carbonate in dimethylformamide (DMF) selectively methylates position 2. Reactions conducted at 50–60°C for 6–8 hours yield the 2-methyl derivative with 75–80% efficiency. Excess dimethyl sulfate is avoided to prevent over-alkylation.

Trimethylaluminum-Mediated Methylation

In a more recent approach, trimethylaluminum (AlMe₃) is used as a methylating agent under inert atmosphere conditions. This method, performed in toluene at room temperature, achieves higher regioselectivity (>95%) and reduces side-product formation compared to traditional alkylation methods.

Carboxamide Functionalization

The carboxamide group at position 6 is introduced via hydrolysis of a nitrile intermediate followed by amidation.

Nitrile Hydrolysis

The purine intermediate bearing a cyano group at position 6 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid at reflux (110°C, 12 hours). The resulting carboxylic acid is then converted to the carboxamide by treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia.

Direct Amidiation

An alternative one-pot method involves reacting the nitrile intermediate with hydrogen peroxide and ammonium hydroxide in ethanol. This oxidative amidiation bypasses the carboxylic acid stage, achieving a 70–75% yield with fewer purification steps.

Reaction Optimization and Yield Enhancement

Key parameters influencing reaction yields and purity include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50–60°C (alkylation) | Prevents decomposition |

| Catalyst Loading | 5 mol% Pd(OAc)₂ (coupling) | Balances cost and efficiency |

| Solvent Polarity | DMF (methylation) | Enhances reagent solubility |

| Reaction Time | 6–8 hours (methylation) | Minimizes side reactions |

Optimizing stoichiometry (e.g., 1.2 equivalents of 4-methylbenzyl chloride) reduces unreacted starting material, while chromatographic purification (silica gel, ethyl acetate/hexane) ensures >98% purity.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃), 7.25–7.30 (m, 4H, aromatic), 8.10 (s, 1H, purine-H).

-

¹³C NMR : Resonances at 168.5 ppm (C=O) and 155.2 ppm (C-8) confirm the oxo and carboxamide groups.

-

-

High-Resolution Mass Spectrometry (HRMS) :

Observed m/z 283.29 (C₁₄H₁₃N₅O₂), matching the theoretical molecular weight.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as heat dissipation and reagent costs. Continuous flow reactors improve mixing and temperature control during the Friedel-Crafts alkylation step, while catalytic hydrogenation replaces stoichiometric oxidants in the 8-oxo group formation. Green chemistry principles, such as using water as a solvent for hydrolysis steps, further enhance sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s 8-oxo group makes it susceptible to oxidation under specific conditions. For example:

- Hydrogen peroxide (H₂O₂) in acidic media oxidizes the purine core, potentially forming hydroxylated derivatives.

- Potassium permanganate (KMnO₄) in aqueous solutions leads to cleavage of the purine ring, yielding smaller fragments like urea analogs.

Key observation : Oxidation primarily targets the purine scaffold rather than the methylphenyl substituent due to steric hindrance .

Reduction Reactions

The carbonyl group at position 8 can be reduced to a hydroxyl group using:

- Sodium borohydride (NaBH₄) in methanol, forming 8-hydroxy derivatives.

- Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to an amine, yielding 6-aminopurine analogs.

Limitation : Over-reduction of the purine ring is avoided by controlling reaction time and temperature .

Substitution Reactions

Substitution occurs at the methylphenyl group or purine core:

SAR Insight : Electron-donating groups (e.g., methyl) at the phenyl ring enhance stability but reduce electrophilic reactivity .

Cross-Coupling Reactions

The pyrimidine nitrogen and carboxamide group enable functionalization via:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in THF introduce aryl groups at position 6 .

- Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, and amines form C–N bonds at position 2 .

Example : Coupling with 4-carboxyphenylboronic acid yields analogs with improved kinase inhibition (IC₅₀ values <10 µM) .

Solvent Effects on Reactivity

Reaction efficiency varies significantly with solvent polarity:

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.6 | 45 |

| Ethanol | 24.3 | 62 |

Polar aprotic solvents like DMF maximize yields by stabilizing transition states.

Biological Interactions

The compound’s carboxamide and methyl groups influence binding to biological targets:

- Kinase Inhibition : The carboxamide forms hydrogen bonds with Val116 in CK2α, while the methylphenyl group engages in CH–π interactions with Leu45 .

- Antiproliferative Activity : Substitution at position 9 with electron-donating groups (e.g., 4-dimethylaminophenyl) enhances potency against A549 lung cancer cells (IC₅₀ = 4.3 µM vs. >30 µM for electron-withdrawing groups) .

Comparative Reactivity with Analogs

Stability Under Acidic/Basic Conditions

- Acidic Conditions (pH <3): Purine ring protonation leads to decomposition.

- Basic Conditions (pH >10): Carboxamide hydrolysis generates carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential pharmacological effects. It belongs to a class of compounds known for their ability to interact with biological targets, including enzymes and receptors involved in various diseases.

Anticancer Activity

Research has indicated that derivatives of purine compounds can exhibit anticancer properties. For instance, studies have shown that modifications in the purine structure can enhance the inhibition of cancer cell proliferation. The specific role of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide in this context is under investigation, but its structural characteristics suggest potential efficacy against specific cancer types.

Proteomics Research

The compound is utilized as a biochemical tool in proteomics, which is the large-scale study of proteins, particularly their functions and structures. It serves as a reference standard in mass spectrometry applications to identify and quantify proteins in complex biological samples .

Enzyme Inhibition Studies

Research indicates that purine derivatives can act as inhibitors for various enzymes, particularly those involved in nucleotide metabolism. The specific interactions of this compound with enzymes such as kinases or phosphatases are being explored to understand their mechanistic pathways and therapeutic implications.

Case Study 2: Proteomics Application

In a proteomics study aimed at identifying biomarkers for disease, this compound was used as a standard reference material. The study demonstrated its effectiveness in improving the accuracy of protein quantification methods, thereby enhancing the reliability of biomarker discovery processes .

Mechanism of Action

The mechanism of action of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₄H₁₃N₅O₂ | 283.29 | 2-Me, 9-(4-MePh) |

| 9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | C₂₀H₁₆FN₅O₃ | 393.37 | 9-(2-EtOPh), 2-(4-FPh) |

| 2-(3-Bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | C₁₉H₁₄BrN₅O₃ | 440.20 | 2-(3-BrPh), 9-(4-MeOPh) |

| 2-(4-Methylphenyl) Indolizine (Reference) | C₁₅H₁₃N | 207.28 | 4-MePh, indolizine core |

Key Observations :

- Bromophenyl Derivatives: Bromine introduces higher molecular weight and polarizability, which may influence crystal packing via halogen bonding .

Pharmacological and Physicochemical Profiles

Table 2: Drug-Likeness and Bioactivity Comparisons

Notes:

Commercial and Practical Considerations

- Availability : The target compound is discontinued in most commercial quantities, limiting its experimental use . Analogs like 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo derivatives remain available, offering alternatives for research .

- Stability : Weak intermolecular interactions (e.g., C–H⋯X hydrogen bonds) in analogs suggest that the target compound may require specific storage conditions to prevent degradation .

Biological Activity

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide, also known by its CAS number 932497-74-0, is a purine derivative that has garnered interest in various biological and pharmacological studies. This compound is notable for its potential applications in antiviral therapies and as a biochemical tool in proteomics research.

- Molecular Formula: C14H13N5O2

- Molecular Weight: 290.329 g/mol

- SMILES Notation: [2H]c1c([2H])c(c([2H])c([2H])c1N2C(=O)Nc3c2nc(C)nc3C(=O)N)C([2H])([2H])[2H]

Antiviral Potential

Research has indicated that compounds similar to 8,9-dihydro derivatives exhibit promising antiviral activity. For instance, heterocyclic compounds have been shown to inhibit viral replication effectively. In a study evaluating various N-Heterocycles, it was noted that certain derivatives demonstrated significant inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations (EC50 = 5–28 μM), suggesting a potential application of 8,9-Dihydro derivatives in antiviral drug development .

The mechanism by which 8,9-Dihydro derivatives exert their biological effects may involve the inhibition of key enzymes essential for viral replication. Specifically, they may act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the biosynthesis of guanine nucleotides, which are necessary for viral RNA synthesis .

Study on Mycobacterium tuberculosis

In a high-throughput screening study targeting Mycobacterium tuberculosis, various compounds were tested for their inhibitory effects. Although specific data on 8,9-Dihydro derivatives was limited, the general findings indicated that purine analogs can exhibit significant antibacterial properties against tuberculosis strains . The selectivity index (SI) calculated from cytotoxicity assays suggests that compounds with similar structures could be developed further for therapeutic use.

Cytotoxicity Assessments

Cytotoxicity studies are crucial in evaluating the safety profile of any new compound. In preliminary assessments involving Vero cells, the cytotoxic concentration (CC50) values were calculated to ensure that the effective doses do not exceed toxic levels. While specific CC50 values for 8,9-Dihydro derivatives were not detailed in the available literature, similar compounds have shown low cytotoxicity at therapeutic concentrations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H13N5O2 |

| Molecular Weight | 290.329 g/mol |

| Antiviral Activity (EC50) | 5–28 μM (similar compounds) |

| Selectivity Index (SI) | Not specified |

| Cytotoxic Concentration (CC50) | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted purine precursors with carboxamide derivatives under controlled anhydrous conditions. Key steps include:

- Schiff base formation : Use of 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines to form intermediates .

- Cyclization : Employing pyrrolidine as a catalyst to stabilize the transition state and reduce side reactions .

- Optimization : Varying solvent polarity (e.g., DMF vs. acetonitrile) and temperature (60–80°C) to maximize yield (reported 70–85%) and minimize byproducts .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

- Spectroscopic Techniques :

- IR : Identify functional groups (e.g., amide bands, aromatic C-H stretches).

- NMR : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.3–2.5 ppm for methyl groups) and ¹³C NMR (carbonyl carbons at ~170 ppm) .

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Link molecular modifications (e.g., methylphenyl substitution) to physicochemical properties (logP, solubility) using quantum mechanical calculations (e.g., DFT) .

- Mechanistic Hypotheses : Base experimental design on prior spirocyclic purine analogs, focusing on ring strain and electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to isolate variables (temperature, catalyst loading, solvent) and identify interactions affecting reaction rates .

- Statistical Validation : Apply ANOVA to distinguish significant factors (p < 0.05) and optimize conditions .

- Replication : Repeat experiments under controlled humidity (<5% H₂O) to minimize hydrolysis artifacts .

Q. What computational models are suitable for predicting the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and transition states using software like COMSOL Multiphysics .

- Machine Learning (ML) : Train models on existing kinetic datasets (e.g., Arrhenius parameters) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .

- Docking Studies : Map steric and electronic interactions with enzymes (e.g., xanthine oxidase) using AutoDock Vina .

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzymatic Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against recombinant kinases (e.g., JAK2, EGFR) .

- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .

- Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (PDB deposition recommended) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism to calculate EC₅₀/IC₅₀ .

- Error Propagation : Report 95% confidence intervals and use bootstrap resampling for small datasets (n < 6) .

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.